2-(4-Bromophenyl)-4-pentyn-2-ol
Overview
Description
2-(4-Bromophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a bromophenyl group attached to a pentynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-pentyn-2-ol typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(4-Bromophenyl)-4-penten-2-ol or 2-(4-Bromophenyl)-4-pentanol.
Substitution: Formation of compounds like 2-(4-Azidophenyl)-4-pentyn-2-ol or 2-(4-Cyanophenyl)-4-pentyn-2-ol.
Scientific Research Applications
2-(4-Bromophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, its bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The alkyne group may also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but differs in its acetic acid structure.
4-Bromophenethyl alcohol: Similar bromophenyl group but with an ethyl alcohol structure.
4-Bromophenylacetylene: Contains a bromophenyl group with an acetylene structure.
Uniqueness
This detailed article provides a comprehensive overview of 2-(4-Bromophenyl)-4-pentyn-2-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)pent-4-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVDSRPULLALKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241844 | |
Record name | 4-Bromo-α-methyl-α-2-propyn-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85014-12-6 | |
Record name | 4-Bromo-α-methyl-α-2-propyn-1-ylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85014-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-α-methyl-α-2-propyn-1-ylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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